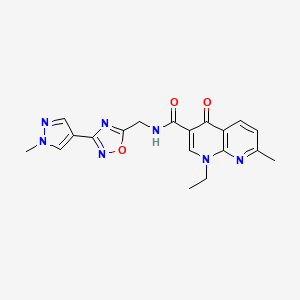

1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a complex molecule that may be related to various research areas, including the development of pharmaceutical agents and the study of organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and functionalities that can be useful in understanding the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of pyrazole derivatives, as mentioned in paper , involves diazotization and coupling reactions. These methods could potentially be applied to the synthesis of the pyrazolyl and oxadiazolyl moieties present in the target compound. Similarly, the synthesis of naphthyridine derivatives, as discussed in paper , involves modifications at different positions of the naphthyridine ring, which could be relevant for the synthesis of the naphthyridine core of the compound .

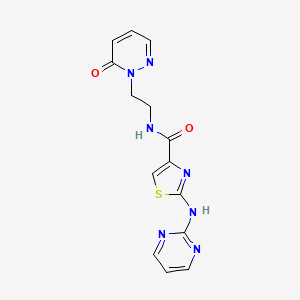

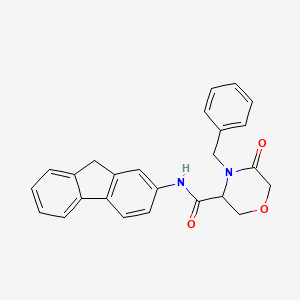

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activities. X-ray powder diffraction data, as reported for a related compound in paper , can provide detailed information about the crystal structure and confirm the molecular configuration. Such analysis could be applied to the target compound to determine its precise three-dimensional arrangement and to confirm the positions of its substituents.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For example, the pyrazolone moiety, as used in paper for labeling carbohydrates, demonstrates the potential for derivatization reactions. This suggests that the pyrazolyl group in the target compound may also participate in similar chemical reactions. Additionally, the naphthyridine core, as explored in paper , could be involved in reactions that modify its cytotoxic activity, indicating that the target compound may also have the potential for biological activity modulation through chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, molar absorptivity, and reactivity, are essential for its practical applications. The high molar absorptivity of the NMP reagent in paper suggests that the naphthyl group contributes significantly to UV absorbance, which could be relevant for the detection and analysis of the target compound. The cytotoxic activity of naphthyridine derivatives, as reported in paper , also provides insight into the potential biological properties of the target compound, which may be explored for antitumor applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The compound , due to its complex structure, is closely related to research focusing on the synthesis and structural analysis of naphthyridine derivatives and similar compounds. These molecules have been the subject of extensive research due to their potential applications in medicinal chemistry, particularly for their cytotoxic properties and capacity to interact with biological targets. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated potent cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Deady et al., 2003). Similarly, studies have delved into the structural nuances of enaminones and related compounds, underscoring the importance of structural characterization in understanding their biological activities (Brbot-Šaranović et al., 2001).

Anticancer Activity

Research has also focused on evaluating the anticancer efficacy of naphthyridine derivatives. Synthesis, characterization, and anticancer evaluation of various naphthyridine-based compounds have revealed significant activity against breast cancer cell lines, demonstrating the potential of these molecules as anticancer agents (Salahuddin et al., 2014). These findings are instrumental in guiding the development of novel therapeutic agents targeting specific cancer types.

Antimicrobial Properties

The antimicrobial properties of naphthyridine derivatives have also been a focal point of research. A study on chiral linear carboxamides with incorporated peptide linkage revealed promising antimicrobial activity, suggesting the versatility of naphthyridine compounds in combating microbial infections (Khalifa et al., 2016).

Novel Synthetic Approaches

Advancements in synthetic methodologies have enabled the development of novel naphthyridine derivatives with potential biological applications. Innovative synthetic protocols have led to the creation of pyrazolo[3,4-h]-[1,6]naphthyridines, showcasing the adaptability of synthetic chemistry in exploring new compounds with potential therapeutic uses (Jachak et al., 2011).

Propiedades

IUPAC Name |

1-ethyl-7-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O3/c1-4-26-10-14(16(27)13-6-5-11(2)22-18(13)26)19(28)20-8-15-23-17(24-29-15)12-7-21-25(3)9-12/h5-7,9-10H,4,8H2,1-3H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUSGBMSCPYMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)